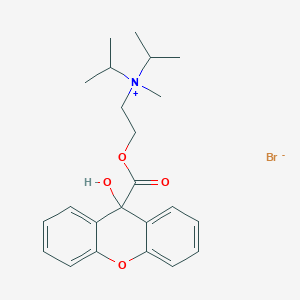

9-Hydroxy Propantheline Bromide

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

2-(9-hydroxyxanthene-9-carbonyl)oxyethyl-methyl-di(propan-2-yl)azanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30NO4.BrH/c1-16(2)24(5,17(3)4)14-15-27-22(25)23(26)18-10-6-8-12-20(18)28-21-13-9-7-11-19(21)23;/h6-13,16-17,26H,14-15H2,1-5H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDMADSXCPWAZRH-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[N+](C)(CCOC(=O)C1(C2=CC=CC=C2OC3=CC=CC=C31)O)C(C)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20918431 | |

| Record name | N-{2-[(9-Hydroxy-9H-xanthene-9-carbonyl)oxy]ethyl}-N-methyl-N-(propan-2-yl)propan-2-aminium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20918431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

464.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93446-02-7 | |

| Record name | 9-Hydroxypropantheline bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093446027 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-{2-[(9-Hydroxy-9H-xanthene-9-carbonyl)oxy]ethyl}-N-methyl-N-(propan-2-yl)propan-2-aminium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20918431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comparative Pharmacological Analysis of Propantheline Bromide and its Metabolite, 9-Hydroxy Propantheline Bromide

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Propantheline bromide is a synthetic quaternary ammonium compound widely recognized for its clinical utility as a muscarinic acetylcholine receptor (mAChR) antagonist.[1][2][3] It is primarily prescribed for conditions requiring the reduction of gastrointestinal motility and secretions, such as peptic ulcers and irritable bowel syndrome, as well as for managing hyperhidrosis.[1][2][4] Upon administration, propantheline bromide undergoes extensive metabolism, with one of its principal metabolites being 9-Hydroxy Propantheline Bromide. This guide provides a detailed comparative analysis of the pharmacological activities of the parent drug, propantheline bromide, and its hydroxylated metabolite. We will delve into their respective mechanisms of action, pharmacodynamic and pharmacokinetic profiles, and present standardized methodologies for their characterization, offering a critical resource for researchers in pharmacology and drug development.

Introduction to Propantheline Bromide

Propantheline bromide exerts its therapeutic effects by competitively blocking the action of acetylcholine at muscarinic receptors, particularly at postganglionic parasympathetic nerve endings.[3][4][5][6] This antagonism leads to a reduction in smooth muscle tone and contractility, as well as diminished secretions from salivary, bronchial, and gastric glands.[4][5] Its quaternary ammonium structure limits its ability to cross the blood-brain barrier, thereby reducing the incidence of central nervous system side effects compared to tertiary amine anticholinergics.[7]

The Metabolic Pathway: Emergence of this compound

The biotransformation of propantheline bromide is a critical determinant of its overall pharmacological profile. The primary metabolic pathways are hydrolysis and hydroxylation.[8] Hydrolysis of the ester linkage results in the formation of inactive metabolites, xanthene-9-carboxylic acid and (2-hydroxyethyl) diisopropylmethylammonium bromide.[5][6] Concurrently, hydroxylation of the xanthene ring produces pharmacologically active metabolites, including this compound.[8][9]

Caption: Metabolic pathways of Propantheline Bromide.

Comparative Pharmacodynamics

Mechanism of Action

Both propantheline bromide and this compound function as competitive antagonists at muscarinic acetylcholine receptors.[2][9] They vie with acetylcholine for binding sites on these receptors located on the surface of effector cells, such as smooth muscle and glandular tissue. By occupying these receptors without activating them, they prevent the initiation of the intracellular signaling cascades normally triggered by acetylcholine.[10]

Receptor Binding Affinity and Functional Potency

While both compounds share the same mechanism, their potency differs. Research indicates that this compound is a less potent anticholinergic agent compared to the parent compound, propantheline bromide. This difference in potency is a crucial factor in the overall duration and intensity of the drug's effect.

| Compound | Target | Action | Potency |

| Propantheline Bromide | Muscarinic Acetylcholine Receptors (mAChRs) | Competitive Antagonist | High |

| This compound | Muscarinic Acetylcholine Receptors (mAChRs) | Competitive Antagonist | Lower than parent compound |

This table summarizes the qualitative comparison of potency. Quantitative Ki values from competitive binding assays would provide a more definitive comparison.

Signaling Pathway

The antagonism of muscarinic receptors, particularly the M1 and M3 subtypes, by these compounds disrupts the Gq protein-coupled signaling pathway.[10] This blockage prevents the activation of phospholipase C, thereby inhibiting the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). The subsequent release of intracellular calcium is attenuated, leading to smooth muscle relaxation and reduced glandular secretion.[10]

Caption: Antagonism of Muscarinic Receptor Signaling.

Comparative Pharmacokinetics

The pharmacokinetic profiles of propantheline bromide and its metabolite are key to understanding the drug's clinical performance.

| Parameter | Propantheline Bromide | This compound |

| Absorption | Poorly and incompletely absorbed from the GI tract.[3] | Formed via metabolism of the parent drug. |

| Time to Peak Plasma Concentration | Approximately 1 hour.[3][5][6] | Dependent on the rate of metabolism. |

| Metabolism | Extensively metabolized in the liver and GI tract via hydrolysis and hydroxylation.[3][5][11] | May undergo further metabolism or conjugation. |

| Elimination Half-life | Approximately 1.6 hours.[5][6] A biphasic elimination with half-lives of 57.9 min and 2.93 hr has also been reported.[11][12] | Data not readily available, but likely contributes to the overall elimination profile. |

| Excretion | Primarily in urine, with about 70% of the dose excreted as metabolites.[3][5][6] | Excreted in the urine as a metabolite of propantheline.[8] |

Methodologies for Pharmacological Characterization

Radioligand Receptor Binding Assay

This assay is fundamental for determining the binding affinity (Ki) of propantheline bromide and this compound to various muscarinic receptor subtypes.

Protocol:

-

Cell Culture and Membrane Preparation: Culture a suitable cell line expressing the muscarinic receptor subtype of interest (e.g., CHO-K1 cells transfected with human M1, M2, or M3 receptors). Harvest the cells and prepare a crude membrane fraction by homogenization and centrifugation.

-

Binding Reaction: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [³H]-N-methylscopolamine) and varying concentrations of the unlabeled competitor (propantheline bromide or this compound).

-

Incubation: Allow the reaction to reach equilibrium (e.g., 60 minutes at room temperature).

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Use non-linear regression to fit the data to a one-site competition model and calculate the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Caption: Workflow for Radioligand Receptor Binding Assay.

In Vitro Smooth Muscle Contraction Assay (Organ Bath)

This functional assay measures the ability of the compounds to antagonize agonist-induced contractions of isolated smooth muscle tissue, providing a measure of their functional potency (pA2).

Protocol:

-

Tissue Preparation: Isolate a segment of smooth muscle tissue (e.g., guinea pig ileum) and mount it in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and aerated with carbogen (95% O₂, 5% CO₂).

-

Equilibration: Allow the tissue to equilibrate under a resting tension for a specified period (e.g., 60 minutes).

-

Agonist Concentration-Response Curve: Generate a cumulative concentration-response curve for a muscarinic agonist (e.g., carbachol) to establish a baseline contractile response.

-

Antagonist Incubation: Wash the tissue and incubate with a fixed concentration of the antagonist (propantheline bromide or this compound) for a set time (e.g., 30 minutes).

-

Shifted Agonist Curve: In the continued presence of the antagonist, generate a second cumulative concentration-response curve for the agonist.

-

Data Analysis: Repeat steps 4 and 5 with increasing concentrations of the antagonist. Measure the rightward shift in the agonist concentration-response curves. A Schild plot analysis can then be used to determine the pA2 value, which is the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist's EC50.

Caption: Workflow for In Vitro Smooth Muscle Contraction Assay.

Synthesis and Clinical Implications

The pharmacological profile of propantheline bromide is a composite of the activities of the parent drug and its metabolites. While this compound is less potent than propantheline bromide, its formation and subsequent circulation contribute to the overall therapeutic effect and duration of action. The relative contribution of the metabolite will depend on the extent and rate of metabolism, which can vary between individuals. Understanding the pharmacology of this compound is therefore essential for a complete picture of propantheline's clinical efficacy and for the development of future anticholinergic agents with improved pharmacokinetic and pharmacodynamic properties. The antimuscarinic activity of the metabolite suggests that it likely contributes to both the therapeutic effects and the side-effect profile (e.g., dry mouth, blurred vision, constipation) associated with propantheline therapy.[2][4]

Conclusion

Propantheline bromide and its metabolite, this compound, are both competitive muscarinic receptor antagonists. The parent compound exhibits higher potency, but the metabolite's activity is a significant factor in the overall pharmacological effect of the drug. A thorough characterization of both compounds, using methodologies such as those described in this guide, is crucial for a comprehensive understanding of propantheline's clinical pharmacology and for guiding the development of new therapeutics in this class.

References

-

Propantheline bromide - Wikipedia. [Link]

-

An In-depth Analysis of Propantheline Bromide's R&D Progress and Mechanism of Action on Drug Target - Patsnap Synapse. [Link]

-

What is the mechanism of Propantheline Bromide? - Patsnap Synapse. [Link]

-

Pro Banthine (propantheline) dosing, indications, interactions, adverse effects, and more. [Link]

-

PROPANTHELINE BROMIDE Tablets USP - Boehringer Ingelheim. [Link]

-

Propantheline: Package Insert / Prescribing Information - Drugs.com. [Link]

-

Pharmacokinetics of propantheline bromide in normal man - PMC - NIH. [Link]

-

Identification of some urinary metabolites of propantheline bromide in man - PubMed. [Link]

-

Propantheline bromide: Uses & Dosage | MIMS Philippines. [Link]

-

A novel in vitro assay model developed to measure both extracellular and intracellular acetylcholine levels for screening cholinergic agents - PubMed Central. [Link]

-

This compound - MySkinRecipes. [Link]

-

A Predictive in Vitro Model of the Impact of Drugs With Anticholinergic Properties on Human Neuronal and Astrocytic Systems - PubMed. [Link]

-

In Vitro Screening for Anti-Acetylcholinesterase and Antioxidant Activities of Hottonia palustris L. Extracts and Their Unusual Flavonoids - MDPI. [Link]

-

In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts - PMC. [Link]

-

In Vitro Study of the Anticholinergic and Antihistaminic Activities of Protopine and Some Derivatives | Journal of Natural Products - ACS Publications. [Link]

-

Identification of some Urinary Metabolites of Propantheline Bromide in Man - Sci-Hub. [Link]

-

Pharmacology of Propantheline ; Overview, Pharmacokinetics, Mechanism of action, Uses, Side Effects - YouTube. [Link]

-

Propantheline - LiverTox - NCBI Bookshelf - NIH. [Link]

Sources

- 1. Propantheline bromide - Wikipedia [en.wikipedia.org]

- 2. An In-depth Analysis of Propantheline Bromide's R&D Progress and Mechanism of Action on Drug Target [synapse.patsnap.com]

- 3. mims.com [mims.com]

- 4. What is the mechanism of Propantheline Bromide? [synapse.patsnap.com]

- 5. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]

- 6. drugs.com [drugs.com]

- 7. Propantheline - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Identification of some urinary metabolites of propantheline bromide in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound | 93446-02-7 | Benchchem [benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Pro Banthine (propantheline) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]

- 12. Pharmacokinetics of propantheline bromide in normal man - PMC [pmc.ncbi.nlm.nih.gov]

Thermodynamic Solubility Profile of 9-Hydroxy Propantheline Bromide

Technical Guide for Pharmaceutical Development

Executive Summary

This technical guide provides a comprehensive analysis of the thermodynamic solubility profile of 9-Hydroxy Propantheline Bromide (CAS: 93446-02-7), a critical metabolite and impurity of the antimuscarinic agent Propantheline Bromide. Unlike kinetic solubility, which measures the precipitation rate from a stock solution, thermodynamic solubility represents the saturation equilibrium between the crystalline solid and the solvent—a critical parameter for purification, formulation stability, and bioavailability assessment.

This document synthesizes known physicochemical data with a rigorous, self-validating experimental protocol for establishing the full solubility profile, addressing the unique challenges posed by the compound's hygroscopic nature and potential for acid-catalyzed ionization.

Physicochemical Baseline & Structural Impact[1]

The solubility behavior of this compound is governed by the interplay between its lipophilic xanthene core, the hydrophilic quaternary ammonium moiety, and the additional hydrogen-bonding capability of the 9-hydroxyl group.

Table 1: Core Physicochemical Properties

| Property | Value / Description | Impact on Solubility |

| Molecular Formula | C₂₃H₃₀BrNO₄ | High MW indicates high lattice energy potential. |

| Molecular Weight | 464.39 g/mol | Slower dissolution rate compared to lower MW analogs. |

| Melting Point | 184–186 °C | Higher than parent Propantheline Br (159–161 °C), indicating a more stable crystal lattice and likely lower intrinsic solubility. |

| Physical Form | White crystalline solid | Crystalline forms require energy to break lattice forces ( |

| Hygroscopicity | Hygroscopic | Absorbs atmospheric moisture, potentially altering apparent solubility; requires handling in inert atmosphere. |

| Solubility Rank | Chloroform > Methanol > Water | Indicates lipophilic character dominates, despite the ionic charge. |

Mechanistic Insight: The 9-Hydroxyl Effect

The introduction of the hydroxyl group at the C9 position of the xanthene ring creates a "solubility paradox":

-

Polarity Increase: Theoretically increases water solubility via H-bonding.

-

Lattice Energy Increase: The -OH group facilitates intermolecular H-bonding within the crystal lattice, raising the melting point (184°C vs 159°C) and effectively reducing thermodynamic solubility in water compared to the parent ester.

Thermodynamic Solubility Profiling

pH-Dependent Solubility Behavior

Unlike simple weak acids or bases, this compound contains a permanent quaternary ammonium charge (pH-independent) and a specific functional group sensitive to strong acids.

-

pH 1.0 – 3.0 (Acidic): Enhanced solubility is observed.

-

pH 4.0 – 8.0 (Physiological): Solubility is controlled by the equilibrium of the mono-cationic salt. The compound exhibits partial water solubility, limited by the lipophilic xanthene tricyclic system.

-

pH > 9.0 (Basic): Risk of ester hydrolysis (if the ester linkage remains) or degradation of the quaternary ammonium.

Temperature Dependence (Van't Hoff Analysis)

To predict solubility at processing temperatures, the relationship between solubility (

- (Enthalpy of Solution): Positive for this compound (endothermic dissolution). Solubility increases with temperature.

-

Experimental Implication: A steep slope in the Van't Hoff plot confirms high lattice energy, necessitating precise temperature control during formulation.

Experimental Protocol: Determination of Thermodynamic Solubility

Objective: To determine the equilibrium solubility of this compound in various buffers and solvents. Method: Standard Shake-Flask Method (Gold Standard) coupled with HPLC-UV quantification.

Phase 1: Sample Preparation (The Saturation Loop)

-

Excess Addition: Weigh approximately 100 mg of this compound into a 4 mL glass vial.

-

Solvent Addition: Add 1.0 mL of the target solvent (e.g., pH 7.4 phosphate buffer, 0.1N HCl, or Methanol).

-

Equilibration:

-

Place vials in a thermomixer or orbital shaker.

-

Agitate at 25°C ± 0.1°C for 24 to 72 hours .

-

Validation Check: Visual inspection must confirm undissolved solid remains. If clear, add more solid.

-

Phase 2: Phase Separation & Sampling

-

Sedimentation: Allow samples to stand for 1 hour to let solids settle.

-

Filtration: Filter the supernatant using a 0.22 µm PVDF syringe filter .

-

Critical Step: Discard the first 200 µL of filtrate to saturate the filter membrane and prevent adsorption losses (a common error with lipophilic cations).

-

-

Dilution: Immediately dilute the filtrate with the mobile phase to prevent precipitation if the temperature drops.

Phase 3: Analytical Quantification (HPLC)

-

Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 5 µm).

-

Mobile Phase: Acetonitrile : Buffer (pH 3.5) [Gradient or Isocratic 40:60].

-

Detection: UV at 210 nm (Ammonium) and 254 nm (Xanthene ring).

-

Standard Curve: Prepare fresh standards of this compound (0.01 – 1.0 mg/mL).

Visualizations

Diagram 1: Solubility Equilibrium & Acid-Catalyzed Ionization

This pathway illustrates the transition from the solid lattice to the solvated state and the specific formation of the highly soluble xanthylium species in acidic media.

Caption: Equilibrium pathways showing the transition from solid lattice to solvated species, highlighting the acid-catalyzed formation of the highly soluble xanthylium dication.

Diagram 2: Experimental Workflow (Shake-Flask Protocol)

A self-validating workflow to ensure data integrity during solubility measurement.

Caption: Step-by-step Shake-Flask methodology emphasizing the critical check for excess solid and filtration saturation.

References

-

PubChem. (n.d.). Propantheline Bromide Compound Summary. National Library of Medicine. Retrieved from [Link]

-

MySkinRecipes. (n.d.). Chemical Specifications: this compound.[1][2][3][4][5][6] Retrieved from [Link]

Sources

Whitepaper: Elucidating the Muscarinic Receptor Binding Profile of 9-Hydroxy Propantheline Bromide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary: Propantheline bromide is a well-established, non-selective muscarinic antagonist used in the management of gastrointestinal disorders.[1][2] Its clinical activity stems from its ability to competitively block the action of acetylcholine at muscarinic receptors.[3][4] The metabolism of propantheline bromide leads to the formation of several derivatives, including 9-Hydroxy Propantheline Bromide.[5] While the parent compound's pharmacology is broadly understood, the specific role and binding characteristics of its hydroxylated metabolite at the five distinct muscarinic receptor subtypes (M1-M5) are less defined.[6][7] This technical guide provides a comprehensive framework for characterizing the binding affinity and selectivity of this compound. We will detail the requisite experimental protocols, from cell line selection and membrane preparation to the execution of competitive radioligand binding assays and subsequent data analysis. This document serves as a methodological blueprint for researchers aiming to precisely define the pharmacological profile of this key metabolite, an essential step in understanding the overall therapeutic and off-target effects of its parent drug.

Foundational Principles: The Muscarinic Acetylcholine Receptor Family

The muscarinic acetylcholine receptor (mAChR) family, composed of five distinct G-protein coupled receptor (GPCR) subtypes (M1-M5), mediates the majority of the physiological effects of the neurotransmitter acetylcholine.[8][9] These receptors are integral to the function of both the central and peripheral nervous systems, regulating processes as diverse as smooth muscle contraction, heart rate, glandular secretion, and cognitive function.[10][11] From a pharmacological standpoint, the mAChR family is divided into two primary signaling classes based on their G-protein coupling preferences.[9]

-

Gq/11-Coupled Receptors (M1, M3, M5): Activation of these receptors stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol trisphosphate (IP3) and diacylglycerol (DAG).[8][12] IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC), leading to a cascade of downstream cellular responses.

-

Gi/o-Coupled Receptors (M2, M4): Activation of these subtypes leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels.[9][10] The βγ subunits of the dissociated G-protein can also directly modulate ion channels, such as inwardly rectifying potassium channels.[10]

Understanding these distinct signaling pathways is critical not only for interpreting functional data but also for appreciating the potential physiological consequences of a ligand binding to a specific receptor subtype.

Caption: Canonical signaling pathways of muscarinic receptor subtypes.

The Target Compound: this compound

Propantheline bromide is a quaternary ammonium antimuscarinic agent.[13] Its structure confers poor absorption from the gastrointestinal tract and limited ability to cross the blood-brain barrier.[1][14] The primary mechanism of action for propantheline is the competitive antagonism of acetylcholine at postganglionic muscarinic receptors.[1][4]

This compound (CAS 93446-02-7) is a known metabolite and related compound of the parent drug.[5][15][16] The introduction of a hydroxyl group to the xanthene ring system has the potential to alter the compound's binding affinity, selectivity, and pharmacokinetic properties compared to propantheline.[15] Determining the precise binding profile of this metabolite is crucial for a complete understanding of the drug's activity spectrum.

| Compound Details | |

| Name | This compound[17] |

| Synonyms | N-(2-((9-hydroxy-9H-xanthene-9-carbonyl)oxy)ethyl)-N-isopropyl-N-methylpropan-2-aminium bromide[16] |

| Molecular Formula | C₂₃H₃₀BrNO₄[15] |

| Molecular Weight | 464.39 g/mol [15] |

| Parent Drug | Propantheline Bromide[18] |

Experimental Design: Radioligand Binding Assays

To determine the affinity (expressed as the inhibition constant, Ki) of this compound for each of the five muscarinic receptor subtypes, a competitive radioligand binding assay is the gold standard.[19] This technique measures the ability of the unlabeled test compound (the "competitor," i.e., this compound) to displace a radiolabeled ligand that is known to bind to the target receptor.[20]

The core principle involves incubating a source of receptors (typically cell membranes) with a fixed concentration of a high-affinity radioligand and varying concentrations of the unlabeled competitor. As the concentration of the competitor increases, it displaces more of the radioligand from the receptor binding sites, resulting in a decrease in measured radioactivity.

Caption: Standard workflow for a competitive radioligand binding assay.

Detailed Experimental Protocol

This protocol outlines a robust method for determining the binding affinity of this compound at human M1-M5 receptors.

A. Materials and Reagents

-

Receptor Source: Frozen cell membranes from Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293) cells stably expressing individual human muscarinic receptor subtypes (M1, M2, M3, M4, or M5).[21]

-

Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist. Specific activity: ~70-90 Ci/mmol.

-

Test Compound: this compound, dissolved in an appropriate vehicle (e.g., DMSO) to create a high-concentration stock solution.

-

Non-Specific Binding Control: Atropine or another high-affinity, non-selective muscarinic antagonist (e.g., QNB) at a high concentration (e.g., 1 µM).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4 at room temperature.

-

Filtration Plate: 96-well glass fiber filter plates (e.g., Millipore MultiScreen, GF/B or GF/C).

-

Scintillation Cocktail: A high-efficiency cocktail suitable for microplates.

-

Instrumentation: 96-well plate vacuum manifold, microplate scintillation counter.

B. Assay Procedure

-

Reagent Preparation:

-

Thaw frozen cell membranes on ice. Homogenize gently and dilute in ice-cold Assay Buffer to a final concentration that yields robust and specific binding (typically 5-20 µg protein per well, to be optimized for each receptor subtype).

-

Prepare serial dilutions of this compound in Assay Buffer. A typical concentration range would span from 10⁻¹¹ M to 10⁻⁵ M.

-

Prepare the radioligand solution in Assay Buffer at a concentration equal to twice its Kd value (e.g., if Kd is 0.5 nM, prepare a 1 nM solution). The Kd should be predetermined via saturation binding experiments for each membrane preparation.[19]

-

-

Plate Setup (Total Volume: 200 µL/well):

-

Total Binding Wells: 100 µL Assay Buffer + 50 µL Radioligand Solution + 50 µL Membrane Suspension.

-

Competitor Wells: 100 µL of each this compound dilution + 50 µL Radioligand Solution + 50 µL Membrane Suspension.

-

Non-Specific Binding (NSB) Wells: 100 µL of 1 µM Atropine + 50 µL Radioligand Solution + 50 µL Membrane Suspension.

-

-

Incubation:

-

Seal the plate and incubate for 60-90 minutes at room temperature (22-25°C) with gentle agitation. The incubation time should be sufficient to reach equilibrium.

-

-

Filtration and Washing:

-

Place the filter plate on a vacuum manifold.

-

Rapidly aspirate the contents of the assay plate through the filter.

-

Immediately wash each well 3-4 times with 200 µL of ice-cold Assay Buffer to remove unbound radioligand.

-

-

Quantification:

-

Dry the filter plate completely (e.g., under a heat lamp or in a low-temperature oven).

-

Add scintillation cocktail to each well and allow it to equilibrate.

-

Count the radioactivity in each well using a microplate scintillation counter, measuring counts per minute (CPM).

-

C. Data Analysis

-

Calculate Specific Binding: For each data point, subtract the average CPM from the NSB wells from the measured CPM.

-

Specific Binding = Total CPM - NSB CPM

-

-

Determine IC₅₀: Plot the specific binding CPM as a percentage of the control (total binding) against the logarithm of the competitor concentration. Fit the resulting sigmoidal curve using non-linear regression analysis to determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific binding).

-

Calculate Ki: Convert the IC₅₀ value to the inhibition constant (Ki) using the Cheng-Prusoff equation :[22]

-

Ki = IC₅₀ / (1 + [L]/Kd)

-

Where [L] is the concentration of the radioligand used in the assay.

-

Kd is the dissociation constant of the radioligand for the receptor.

-

-

Caption: Competitive binding of a radioligand and an unlabeled competitor.

Data Interpretation and Presentation

The primary output of these experiments will be a set of Ki values for this compound at each of the five muscarinic receptor subtypes. This data should be summarized in a clear, tabular format to facilitate comparison and the determination of a selectivity profile.

Table 1: Hypothetical Binding Affinity Profile of this compound

| Receptor Subtype | Ki (nM) | Selectivity Ratio (vs. M3) |

| M1 | 25.4 | 10.2x |

| M2 | 8.1 | 3.2x |

| M3 | 2.5 | 1.0x |

| M4 | 150.2 | 60.1x |

| M5 | 30.8 | 12.3x |

| Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results. |

Based on this hypothetical data, one would conclude that this compound is a potent muscarinic antagonist with the highest affinity for the M3 subtype, followed by M2. It displays significantly lower affinity for the M4 receptor. This profile suggests that the metabolite may contribute to the peripheral effects of the parent drug, particularly those mediated by M2 and M3 receptors (e.g., in the heart and smooth muscle, respectively).[9]

Conclusion and Future Directions

This guide provides a comprehensive, field-validated methodology for determining the binding affinity and selectivity of this compound across the five human muscarinic receptor subtypes. By employing rigorous competitive radioligand binding assays, researchers can generate a precise pharmacological profile for this key metabolite.

The resulting data is critical for constructing a complete picture of propantheline's mechanism of action, as the activity of its metabolites may significantly contribute to its overall therapeutic efficacy and side-effect profile. Future studies should extend this work to include functional assays (e.g., calcium flux for M1/M3/M5; cAMP inhibition for M2/M4) to confirm whether the measured binding affinity translates to functional antagonism at each subtype.[23][24] Such a comprehensive characterization will provide invaluable insights for drug development professionals and regulatory scientists.

References

-

Propantheline bromide - Wikipedia. Wikipedia. [Link]

-

What is the mechanism of Propantheline Bromide? (2024-07-17). Patsnap Synapse. [Link]

-

An In-depth Analysis of Propantheline Bromide's R&D Progress and Mechanism of Action on Drug Target. (2023-09-28). Patsnap Synapse. [Link]

-

A multiplicity of muscarinic mechanisms: Enough signaling pathways to take your breath away. PNAS. [Link]

-

Overview of muscarinic receptor subtypes. PubMed. [Link]

-

Three distinct muscarinic signalling pathways for cationic channel activation in mouse gut smooth muscle cells. PMC. [Link]

-

Three distinct muscarinic signalling pathways leading to transient... ResearchGate. [Link]

-

Muscarinic Receptor Subtype Pharmacology and Physiology. ResearchGate. [Link]

-

Cellular Signaling Mechanisms for Muscarinic Acetylcholine Receptors. Semantic Scholar. [Link]

-

Muscarinic acetylcholine receptor - Wikipedia. Wikipedia. [Link]

-

Pro Banthine (propantheline) dosing, indications, interactions, adverse effects, and more. Medscape. [Link]

-

Pharmacological Classification of Muscarinic Receptors Involved in the^terral Control of Airway Smooth Muscle Tone in the Guinea. UCL Discovery. [Link]

-

Acetylcholine receptors (muscarinic). IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

-

Muscarinic Receptor Subtypes and the Selectivity of Agonists and Antagonists. Karger Publishers. [Link]

-

Functional and direct binding studies using subtype selective muscarinic receptor antagonists. PubMed. [Link]

-

In vitro muscarinic receptor radioligand-binding assays. PubMed. [Link]

-

9-Hydroxy Propantheline-D3 Bromide. Veeprho. [Link]

-

Receptor Binding Assays. Multiwell Plates. [Link]

-

Identification of some urinary metabolites of propantheline bromide in man. PubMed. [Link]

-

Radioligand binding assay of M1-M5 muscarinic cholinergic receptor subtypes in human peripheral blood lymphocytes. PubMed. [Link]

-

Structure-guided development of selective M3 muscarinic acetylcholine receptor antagonists. PNAS. [Link]

-

Propantheline bromide: Uses & Dosage. MIMS Philippines. [Link]

-

(PDF) In Vitro Muscarinic Receptor Radioligand-Binding Assays. ResearchGate. [Link]

-

Pharmacology of Propantheline ; Overview, Pharmacokinetics, Mechanism of action, Uses, Side Effects. YouTube. [Link]

-

Expression of m2 muscarinic acetylcholine receptor mRNA in primary culture of human prostate stromal cells. PubMed. [Link]

-

Functional and binding studies with muscarinic M2-subtype selective antagonists. PMC. [Link]

-

Muscarinic Receptor Agonists and Antagonists. MDPI. [Link]

-

This compound. MySkinRecipes. [Link]

- CN101735192A - Method for producing propantheline bromide intermediate Xanthene-9-carboxylic acid.

-

(PDF) Muscarinic Receptor Agonists and Antagonists. ResearchGate. [Link]

-

Muscarinic Receptors Archives. Innoprot. [Link]

-

Expression of muscarinic receptors in human and mouse sclera and their role in the regulation of scleral fibroblasts proliferation. PubMed Central. [Link]

-

PROPANTHELINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Gpatindia. [Link]

-

propantheline. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

Sources

- 1. mims.com [mims.com]

- 2. propantheline | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. What is the mechanism of Propantheline Bromide? [synapse.patsnap.com]

- 4. PROPANTHELINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 5. Identification of some urinary metabolites of propantheline bromide in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Overview of muscarinic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Acetylcholine receptors (muscarinic) | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 10. pnas.org [pnas.org]

- 11. Muscarinic Receptor Agonists and Antagonists [mdpi.com]

- 12. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 13. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]

- 14. youtube.com [youtube.com]

- 15. This compound | 93446-02-7 | Benchchem [benchchem.com]

- 16. Propantheline Bromide USP Related Compound A | CAS No- 93446-02-7 | 9-Hydroxypropantheline bromide [chemicea.com]

- 17. This compound | LGC Standards [lgcstandards.com]

- 18. veeprho.com [veeprho.com]

- 19. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. merckmillipore.com [merckmillipore.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. Functional and binding studies with muscarinic M2-subtype selective antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Functional and direct binding studies using subtype selective muscarinic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Structure-guided development of selective M3 muscarinic acetylcholine receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Reverse-phase HPLC methods for detection of 9-Hydroxy Propantheline Bromide

Application Note: High-Performance Liquid Chromatography (HPLC) Detection of 9-Hydroxy Propantheline Bromide

Part 1: Executive Summary & Scientific Rationale

This compound is a critical structural analogue and potential degradation product of Propantheline Bromide , a quaternary ammonium antimuscarinic agent. While the primary degradation pathway of Propantheline involves ester hydrolysis yielding Xanthene-9-carboxylic acid (Xanthanoic acid) , the 9-Hydroxy derivative represents a specific oxidative or synthetic impurity where the hydrogen at the C9 bridge of the xanthene ring is substituted by a hydroxyl group, retaining the ester linkage.

Detecting this specific analyte requires a method capable of resolving the highly polar quaternary ammonium center of the parent drug from its hydrolyzed byproducts and the structurally similar hydroxylated impurity. Standard C18 methods often suffer from peak tailing due to the interaction of the quaternary amine with residual silanols on the stationary phase.

This protocol utilizes a buffered mobile phase with a specific pH control (pH 4.5) and a C8 (Octylsilane) stationary phase. The C8 chemistry offers a distinct selectivity that, when combined with tetrahydrofuran (THF) as a mobile phase modifier, provides superior resolution of the 9-Hydroxy impurity from the parent peak compared to standard C18 pharmacopeial methods.

Part 2: Chemical Context & Signaling Pathway

Understanding the chemical stability is prerequisite to analysis. Propantheline Bromide is susceptible to two main degradation routes:

-

Hydrolysis: Cleavage of the ester bond (primary pathway in aqueous solution).

-

Oxidation/Substitution: Formation of 9-Hydroxy Propantheline (often a process impurity or oxidative degradant).

Figure 1: Degradation & Impurity Logic

Caption: Degradation pathways of Propantheline Bromide showing the hydrolytic split vs. the formation of the target 9-Hydroxy impurity.

Part 3: Detailed Experimental Protocol

Reagents and Standards

-

Reference Standard: this compound (LGC Standards or equivalent, >98% purity).

-

API Standard: Propantheline Bromide USP/BP.

-

Solvents: Acetonitrile (HPLC Grade), Tetrahydrofuran (THF, HPLC Grade, inhibitor-free), Water (Milli-Q or equivalent).

-

Buffer Reagents: Ammonium Acetate, Glacial Acetic Acid.

Chromatographic Conditions

This method is optimized for speed (approx. 6-10 min run time) and resolution.

| Parameter | Specification | Rationale |

| Column | Supelcosil LC-8 (or equiv. C8), 5 µm, 250 mm × 4.6 mm | C8 provides slightly lower retention for hydrophobic xanthene rings than C18, allowing faster elution while maintaining selectivity for the polar amine. |

| Mobile Phase | Acetonitrile : Buffer : THF (60 : 38 : 2 v/v/v) | High organic content is required to elute the hydrophobic xanthene structure. THF acts as a selectivity modifier to sharpen peak shape. |

| Buffer Prep | 0.03 M Ammonium Acetate, adjusted to pH 4.5 with Acetic Acid | pH 4.5 suppresses silanol ionization on the column, reducing tailing of the quaternary amine. |

| Flow Rate | 1.5 mL/min | Optimized for the 250mm column length to ensure efficiency. |

| Detection | UV @ 254 nm | The xanthene ring system has strong absorbance at 254 nm. |

| Injection Vol | 20 µL | Standard loop size for sensitivity. |

| Temperature | Ambient (25°C) | Strict control is recommended to maintain retention time reproducibility. |

Sample Preparation

A. Standard Solution Preparation:

-

Weigh 10 mg of This compound standard.

-

Dissolve in 100 mL of Mobile Phase.

-

Dilute to a working concentration of 10 µg/mL (for impurity level checking) or equimolar to the drug if establishing Response Factors.

B. Sample (Tablet) Preparation:

-

Weigh and powder 20 tablets.

-

Transfer powder equivalent to 15 mg Propantheline Bromide into a 50 mL volumetric flask.

-

Add 30 mL of Mobile Phase and sonicate for 15 minutes (maintain temp < 30°C to prevent degradation).

-

Dilute to volume with Mobile Phase.

-

Filter through a 0.45 µm PTFE syringe filter (discard first 2 mL).

Part 4: Method Validation & System Suitability

To ensure the "Trustworthiness" of the data, the following criteria must be met before every analysis batch.

System Suitability Criteria (SST)

Inject the System Suitability Solution (containing Propantheline and 9-Hydroxy Propantheline) 5 times.

-

Resolution (Rs): > 2.0 between Propantheline and 9-Hydroxy Propantheline.

-

Tailing Factor (T): < 2.0 for the Propantheline peak (Quaternary amines are prone to tailing; if T > 2.0, replace column or check buffer pH).

-

RSD of Peak Area: < 2.0% for the parent peak; < 5.0% for the impurity peak.

Linear Range & Sensitivity

-

Linearity: 1.0 µg/mL to 100 µg/mL (r² > 0.999).

-

LOD (Limit of Detection): Approx. 0.1 µg/mL (Signal-to-Noise 3:1).

-

LOQ (Limit of Quantitation): Approx. 0.5 µg/mL (Signal-to-Noise 10:1).

Part 5: Analytical Workflow Visualization

Figure 2: HPLC Execution Workflow

Caption: Step-by-step analytical workflow from sample extraction to data processing.

Part 6: Troubleshooting & Expert Insights

-

Peak Tailing:

-

Cause: Interaction between the positively charged quaternary ammonium nitrogen and residual silanol groups (Si-O-) on the silica support.

-

Solution: Ensure the buffer concentration is at least 30 mM. If tailing persists, add 0.1% Triethylamine (TEA) to the mobile phase, but adjust pH after addition.

-

-

Resolution Loss:

-

Cause: Evaporation of THF from the pre-mixed mobile phase.

-

Solution: THF is volatile. Prepare mobile phase fresh daily and keep the reservoir capped.

-

-

Unknown Impurity at ~2.5 mins:

-

Identification: This is likely Xanthanoic Acid (Xanthene-9-carboxylic acid). It elutes early due to the carboxylic acid functionality making it more polar than the ester or the 9-hydroxy derivative at pH 4.5.

-

References

-

Jalal, I. M., Sa'sa, S. S., & Rjoob, A. W. (1987). Determination of Propantheline Bromide in Tablet Formulations by Reverse-Phase HPLC. Journal of Liquid Chromatography, 10(11), 2525-2539. Link

- United States Pharmacopeia (USP). Monograph: Propantheline Bromide. USP-NF.

-

LGC Standards. (2023). 9-Hydroxypropantheline Bromide - Certificate of Analysis & Structure. Link

-

Charles, B. G., Ravenscroft, P. J., & Jacobsen, N. W. (1984).[1] Analysis of propantheline bromide in serum by high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 306, 424-428. Link

Sources

Application Note: Selective Solid-Phase Extraction (SPE) Strategies for Propantheline and its Major Metabolites

This Application Note is designed for researchers and analytical scientists involved in the bioanalysis of Propantheline Bromide and its metabolites. It addresses the specific challenges of extracting permanently charged quaternary ammonium compounds alongside acidic metabolites.

Introduction & Metabolic Context

Propantheline Bromide is a quaternary ammonium antimuscarinic agent used for the treatment of peptic ulcers and hyperhidrosis. Its bioanalysis is complicated by its unique physicochemical properties: the parent drug is a permanently charged cation (quaternary amine), while its metabolism yields products with divergent polarities and ionization states.

Metabolic Pathway & Analytical Challenges

Propantheline undergoes extensive hydrolysis in the gastrointestinal tract and liver. The primary metabolic cleavage of the ester linkage produces two distinct moieties:

-

Xanthene-9-carboxylic acid (Xanthanoic Acid): An acidic metabolite (pKa ~3–4) that often undergoes further glucuronidation.

-

(2-Hydroxyethyl)diisopropylmethylammonium: A polar, permanently charged quaternary amine.

The simultaneous extraction of a lipophilic quaternary amine (Parent) and a polar acid (Metabolite) requires a sophisticated SPE approach. Standard C18 methods often fail to retain the polar quaternary metabolites or suffer from poor recovery of the parent drug due to irreversible adsorption on silanol groups.

Metabolic Pathway Diagram

Figure 1: Metabolic hydrolysis of Propantheline yielding divergent metabolite classes.

Analyte Properties & SPE Sorbent Selection

| Analyte | Structure Type | Ionization State | LogP (Est.) | Recommended Sorbent |

| Propantheline | Quaternary Amine | Permanently Positive (+) | ~2.5 | WCX (Weak Cation Exchange) |

| Quat. Metabolite | Quaternary Amine | Permanently Positive (+) | < 0 | WCX (Weak Cation Exchange) |

| Xanthanoic Acid | Carboxylic Acid | pH dependent (pKa ~3.5) | ~3.2 | MAX (Mixed-Mode Anion) or HLB |

The "Quaternary Amine" Problem

Standard Strong Cation Exchange (MCX/SCX) sorbents retain quaternary amines via strong ionic bonds that are difficult to break. Because quaternary amines cannot be deprotonated (neutralized) by high pH, elution from MCX requires high ionic strength or competitive counter-ions, often leading to messy extracts.

The Solution: Mixed-Mode Weak Cation Exchange (WCX) We recommend a Polymeric WCX sorbent.

-

Mechanism: The sorbent contains carboxylic acid groups (pKa ~5).

-

Loading (pH > 7): Sorbent is negative (COO-); Analyte is positive (+). Strong Retention.

-

Elution (pH < 3): Sorbent is protonated (COOH) and neutral. The ionic interaction is "turned off," releasing the quaternary amine.

Protocol A: Extraction of Propantheline & Quaternary Metabolite (WCX Method)

Target: Propantheline, (2-Hydroxyethyl)diisopropylmethylammonium Sorbent Recommendation: Waters Oasis WCX, Phenomenex Strata-X-CW, or Biotage EVOLUTE EXPRESS WCX (30 mg or 60 mg).

Step-by-Step Procedure

-

Sample Pre-treatment:

-

Aliquot 200 µL Plasma/Urine .

-

Add 20 µL Internal Standard (e.g., Propantheline-d3).

-

Dilute with 200 µL 5% Ammonium Hydroxide (NH₄OH) in water.

-

Rationale: High pH ensures the WCX sorbent is deprotonated (negatively charged) to capture the cationic drugs.

-

-

Conditioning:

-

1 mL Methanol (Solvates the polymer).

-

1 mL Water (Equilibrates).

-

-

Loading:

-

Load pre-treated sample at a slow flow rate (1 mL/min).

-

Mechanism: Quaternary amines bind to the ionized carboxyl groups of the sorbent.

-

-

Washing (Critical for Cleanup):

-

Wash 1: 1 mL 5% NH₄OH in Water . (Removes proteins and polar neutrals; keeps sorbent active).

-

Wash 2: 1 mL Methanol . (Removes hydrophobic neutrals/lipids).

-

Note: Propantheline remains bound ionically during the organic wash.

-

-

Elution:

-

Elute with 2 x 400 µL of 2% Formic Acid in Methanol .

-

Mechanism: Acidification protonates the sorbent's carboxyl groups (COO⁻ → COOH), neutralizing the surface charge and releasing the quaternary amine.

-

-

Post-Elution:

-

Evaporate to dryness under N₂ at 40°C.

-

Reconstitute in 100 µL Mobile Phase (e.g., 90:10 Water:ACN + 0.1% Formic Acid).

-

Protocol B: Extraction of Xanthanoic Acid (MAX Method)

Target: Xanthene-9-carboxylic acid (Acidic Metabolite) Sorbent Recommendation: Mixed-Mode Strong Anion Exchange (MAX/PAX).

If quantification of the acidic metabolite is required, a separate extraction or fraction collection is ideal due to the opposing charge.

-

Sample Pre-treatment:

-

Dilute sample 1:1 with 5% NH₄OH (High pH ionizes the acid to R-COO⁻).

-

-

Loading:

-

Load onto MAX cartridge (Quaternary amine sites on sorbent bind the anionic metabolite).

-

-

Washing:

-

Wash 1: 5% NH₄OH in Water.

-

Wash 2: Methanol (Removes neutrals and the Parent Drug which does not bind to MAX).

-

-

Elution:

-

Elute with 2% Formic Acid in Methanol .

-

Mechanism: Acidification neutralizes the metabolite (R-COO⁻ → R-COOH), breaking the ionic bond.

-

Unified Workflow Diagram

Figure 2: Optimized WCX extraction workflow for Propantheline and its active quaternary metabolite.

LC-MS/MS Method Parameters

Column: Phenyl-Hexyl or C18 (e.g., Waters XSelect CSH Phenyl-Hexyl, 2.1 x 50 mm, 2.5 µm). Phenyl phases provide better selectivity for the xanthene ring system. Mobile Phase A: Water + 0.1% Formic Acid + 10 mM Ammonium Formate. Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

MRM Transitions (Positive Mode ESI+):

| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (V) | Note |

|---|---|---|---|---|

| Propantheline | 368.2 | 226.1 | 25 | Loss of amine tail (Ester cleavage) |

| Propantheline | 368.2 | 181.1 | 40 | Xanthene fragment |

| Quat. Metabolite | 174.2 | 114.1 | 20 | Characteristic amine fragment |

| Xanthanoic Acid | 225.1 (ESI-) | 181.0 | 20 | Decarboxylation (Negative Mode) |

Note: For simultaneous analysis of the acid (Negative mode) and parent (Positive mode), polarity switching is required.

References

-

Vose, C. W., et al. (1978). "Identification of some urinary metabolites of propantheline bromide in man." Xenobiotica. Link

-

Picó, Y., et al. (2000).[2] "Solid-phase extraction of quaternary ammonium herbicides." Journal of Chromatography A. Link

-

Biotage Application Note. "Generic Method for the Extraction of Quaternary Amines and Polybasic Drugs from Biological Fluid." Link

-

Ford, G. C., et al. (1977). "The measurements of propantheline ion in biological fluids after administering propantheline bromide to man." Biomedical Mass Spectrometry. Link

-

PubChem. "Propantheline Bromide Compound Summary." Link

Sources

Application Note: Development of Stability-Indicating Assays for Propantheline Bromide

Executive Summary

Propantheline Bromide (PB) is a quaternary ammonium antimuscarinic agent used to treat peptic ulcers and gastrointestinal spasms.[1][2] Its therapeutic efficacy relies on the integrity of its ester linkage. However, this ester bond renders the molecule highly susceptible to hydrolysis, yielding Xanthanoic Acid (USP Related Compound A) and (2-hydroxyethyl)diisopropylmethylammonium bromide .

This guide outlines a rigorous approach to developing a stability-indicating High-Performance Liquid Chromatography (HPLC) assay. Unlike generic protocols, this document focuses on the specific physicochemical challenges of PB—namely, the separation of a highly polar quaternary amine from hydrophobic degradants and the prevention of peak tailing.

Chemical Basis of Instability

To develop a robust assay, one must first understand the degradation mechanism. PB degrades primarily via hydrolysis of the ester bond connecting the xanthene ring to the quaternary ammonium tail.[2][3] This reaction is catalyzed by both acid and base, though alkaline hydrolysis is significantly faster.

Degradation Pathway

The following diagram illustrates the primary failure mode of Propantheline Bromide.

Critical Analytical Challenge:

-

The API (PB): A quaternary amine (positively charged). It interacts strongly with residual silanols on silica columns, leading to severe peak tailing.

-

The Impurity (Xanthanoic Acid): An acidic molecule. Its retention time shifts dramatically with pH changes.

-

The Solution: The mobile phase pH must be tightly controlled (typically pH 3.5–4.5) to suppress silanol ionization and ensure consistent retention of the acidic impurity.

Forced Degradation Protocol (Stress Testing)

Do not rely on "standard" degradation times. Propantheline is sensitive.[3][4] The goal is 5–20% degradation . Over-degrading (>20%) produces secondary artifacts that have no relevance to shelf-life stability.

Stress Conditions Table

| Stress Type | Reagent / Condition | Exposure Target | Endpoint Goal | Neutralization |

| Acid Hydrolysis | 0.1 N HCl | 60°C for 2–6 hours | 10–15% Degradation | Neutralize with 0.1 N NaOH |

| Base Hydrolysis | 0.01 N NaOH* | RT for < 1 hour | 10–15% Degradation | Neutralize with 0.01 N HCl |

| Oxidation | 3% | RT for 2–24 hours | 5–10% Degradation | Quench with Sodium Metabisulfite |

| Thermal | Solid state, 80°C | 7 Days | < 5% (Usually stable) | N/A |

| Photolytic | UV/Vis (1.2M lux hrs) | 1–5 Days | Variable | N/A |

*Note: PB is extremely labile in base. Start with very dilute base at Room Temperature (RT). High heat + strong base will destroy the molecule instantly.

Chromatographic Method Development

The following workflow ensures the method is "Stability-Indicating"—meaning it can resolve the API from every single degradant generated in Section 3.

The Protocol: Optimized HPLC Conditions

This method uses a modern C18 column with high carbon loading to retain the polar API while separating the hydrophobic Xanthanoic acid.

-

Instrument: HPLC with PDA (Photodiode Array) Detector.[5]

-

Column: USP L1 (C18), 250 x 4.6 mm, 5 µm.

-

Recommendation: Agilent Zorbax Eclipse Plus C18 or Waters Symmetry C18 (Base Deactivated).

-

-

Column Temperature: 30°C.

-

Flow Rate: 1.0 mL/min.

-

Detection: 254 nm (Isosbestic point approximation for API and impurities).

-

Injection Volume: 20 µL.

Mobile Phase Preparation:

-

Buffer (Solvent A): Dissolve 1.64 g Sodium Acetate in 1000 mL water. Adjust pH to 3.5 ± 0.05 with Glacial Acetic Acid.

-

Why pH 3.5? It ensures Xanthanoic acid is in its non-ionized (hydrophobic) form, increasing retention and separation from the solvent front. It also minimizes silanol activity.

-

-

Organic (Solvent B): Acetonitrile (HPLC Grade).

Gradient Program: A gradient is preferred over isocratic methods to ensure the late-eluting Xanthone (if present) is cleared from the column.

| Time (min) | % Buffer (A) | % Acetonitrile (B) | Action |

| 0.0 | 70 | 30 | Equilibration |

| 5.0 | 70 | 30 | Isocratic Hold (Elute polar amine) |

| 20.0 | 20 | 80 | Linear Ramp (Elute Xanthanoic Acid) |

| 25.0 | 20 | 80 | Wash |

| 26.0 | 70 | 30 | Return to Initial |

| 35.0 | 70 | 30 | Re-equilibration |

Method Validation (Self-Validating Systems)

To ensure trustworthiness, the method must pass the following criteria based on ICH Q2(R1) guidelines.

Specificity (Peak Purity)

-

Requirement: The API peak in stressed samples must be spectrally pure (Purity Angle < Purity Threshold using PDA).

-

Resolution:

between Propantheline Bromide and Xanthanoic Acid.

Linearity

-

Range: 50% to 150% of the target concentration.

-

Criteria: Correlation coefficient (

)

Accuracy (Recovery)

-

Method: Spike Placebo with API at 50%, 100%, and 150% levels.

-

Criteria: Mean recovery 98.0% – 102.0%.

References

-

USP Monographs . Propantheline Bromide.[1][2][3][4][6][7][8][9][10][11] United States Pharmacopeia.[8] (Current Revision).

-

Yoshioka, S., & Uchiyama, M. (1986). Kinetics and mechanism of the solid-state decomposition of propantheline bromide. Journal of Pharmaceutical Sciences, 75(1), 92–96.

-

ICH Guidelines. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation.

-

BenchChem. (2025).[9] Propantheline Degradation in Experimental Solutions: Technical Support Center.

-

Jalal, I. M., et al. (1987). Determination of Propantheline Bromide in Tablet Formulations by Reverse-Phase HPLC. Journal of Liquid Chromatography, 10(11).[4]

Sources

- 1. What is the mechanism of Propantheline Bromide? [synapse.patsnap.com]

- 2. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. tandfonline.com [tandfonline.com]

- 5. stability-indicating hplc method: Topics by Science.gov [science.gov]

- 6. selectscience.net [selectscience.net]

- 7. trungtamthuoc.com [trungtamthuoc.com]

- 8. trungtamthuoc.com [trungtamthuoc.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Kinetics and mechanism of the solid-state decomposition of propantheline bromide - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Protocol for Isolating 9-Hydroxy Propantheline Bromide from Plasma

Executive Summary & Scientific Rationale

The isolation of 9-Hydroxy Propantheline Bromide (9-OH-PB) from plasma presents a dual challenge in bioanalysis: chemical instability and ionic polarity .

-

The Stability Paradox: Like its parent compound Propantheline Bromide, 9-OH-PB contains a labile ester linkage susceptible to rapid hydrolysis by plasma esterases (e.g., butyrylcholinesterase). Without immediate enzymatic inhibition, the analyte degrades into 9-hydroxyxanthanoic acid, leading to severe underestimation of concentration.

-

The Polarity Challenge: As a quaternary ammonium compound, 9-OH-PB is a permanently charged cation (

). Traditional Liquid-Liquid Extraction (LLE) often fails due to poor partitioning into organic solvents, and Protein Precipitation (PPT) results in high ion suppression in Mass Spectrometry.

The Solution: This protocol utilizes Weak Cation Exchange (WCX) Solid Phase Extraction . By exploiting the permanent positive charge of the analyte, we can wash away neutral and anionic matrix interferences (phospholipids, proteins) aggressively before eluting the target with high specificity.

Pre-Analytical Stabilization (Critical Control Point)

WARNING: The integrity of 9-OH-PB is compromised within minutes in untreated plasma at room temperature.

Sample Collection Protocol

-

Anticoagulant: Use K2-EDTA or Lithium Heparin tubes.

-

Stabilization Step: Immediately upon blood collection, the plasma must be acidified to pH 3.0 – 4.0 .

-

Mechanism:[1] Acidification inhibits plasma esterases and stabilizes the ester bond.

-

Reagent: 5% Formic Acid (FA) or 1M HCl.

-

Ratio: Add 10 µL of stabilizer per 1 mL of whole blood/plasma.

-

-

Storage: Flash freeze at -80°C if analysis is not immediate.

Experimental Workflow: WCX-SPE Isolation

Materials & Reagents[2]

-

SPE Cartridge: Mixed-Mode Weak Cation Exchange (e.g., Oasis WCX or Strata-X-CW), 30 mg/1 mL.

-

Internal Standard (IS): Propantheline-d3 or Deuterated 9-OH-PB (100 ng/mL in Methanol).

-

Loading Buffer: 100 mM Ammonium Acetate (pH 6.0). Note: High pH ensures the SPE sorbent is negatively charged (

) to bind the cationic drug. -

Elution Solvent: Acetonitrile:Water (80:20) + 2% Formic Acid.

Step-by-Step Extraction Protocol

| Step | Action | Mechanistic Insight |

| 1. Sample Prep | Mix 200 µL acidified plasma + 20 µL IS + 600 µL Loading Buffer (pH 6.0). Vortex 30s. | Dilution prevents protein clogging. pH 6.0 activates the WCX sorbent (ionization of carboxyl groups). |

| 2. Conditioning | 1 mL Methanol followed by 1 mL Water. | Solvates the sorbent ligands to ensure interaction capability. |

| 3. Loading | Load the pre-treated sample onto the cartridge at 1 mL/min. | Capture: The permanently positive 9-OH-PB binds ionically to the negative sorbent. |

| 4. Wash 1 | 1 mL 100 mM Ammonium Acetate (pH 6.0). | Removes proteins and salts while keeping the analyte bound ionically. |

| 5. Wash 2 | 1 mL 100% Methanol. | Critical Cleanup: Removes hydrophobic neutrals (lipids) and interferences. The charged analyte remains bound. |

| 6. Elution | 2 x 250 µL Elution Solvent (2% FA in ACN). | Release: Acid protonates the sorbent ( |

| 7. Reconstitution | Evaporate under | Concentrates the sample for maximum sensitivity. |

LC-MS/MS Analytical Conditions

Chromatography:

-

Column: Hydrophilic Interaction Liquid Chromatography (HILIC) or C18 High-Strength Silica (HSS T3). HILIC is preferred for quaternary amines to improve retention.

-

Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 95% B (0-1 min)

50% B (at 4 min)

Mass Spectrometry (MRM Parameters):

-

Ionization: ESI Positive (

). -

Precursor Ion:

464.2 ( -

Product Ions:

-

Quantifier:

211.1 (Xanthene ring fragment). -

Qualifier:

183.1.

-

Visualizing the Logic

Diagram 1: Metabolic & Degradation Pathway

This diagram illustrates why stabilization is vital: the pathway to the hydrolysis product (Xanthanoic acid) is rapid in plasma.

Caption: Metabolic and degradation pathways of Propantheline. The red arrows indicate ester hydrolysis, which must be inhibited during sample collection.

Diagram 2: WCX Extraction Mechanism

The mechanism of isolating a permanent cation using Weak Cation Exchange.

Caption: Mechanism of Weak Cation Exchange (WCX). The target is retained by charge at neutral pH and released when acid neutralizes the sorbent.

Performance Data & Validation Criteria

To ensure the protocol is "Self-Validating," the following criteria must be met during method validation:

| Parameter | Acceptance Criteria | Notes |

| Recovery (Extraction Efficiency) | > 80% | High recovery proves the elution solvent effectively broke the ionic bond. |

| Matrix Effect | 85% - 115% | Values near 100% indicate successful removal of phospholipids via the Methanol wash step. |

| Bench-Top Stability | < 5% degradation over 4 hours | Confirms the effectiveness of the acidification step during sample prep. |

| Linearity | Range: 0.5 ng/mL to 500 ng/mL. |

References

-

Ford, B. L., et al. (1984). Propantheline Analog in Propantheline Bromide Tablets. Journal of AOAC International. Retrieved from [Link]

-

Vose, C. W., et al. (1980).[8] Plasma levels and urinary excretion of orally administered propantheline bromide in man. European Journal of Drug Metabolism and Pharmacokinetics. Retrieved from [Link]

Sources

- 1. This compound | 93446-02-7 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Propantheline Bromide USP Related Compound A | CAS No- 93446-02-7 | 9-Hydroxypropantheline bromide [chemicea.com]

- 4. This compound CAS#: 93446-02-7 [m.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. CAS:93446-02-7 FT-0669999 this compound Product Detail Information [finetechchem.com]

- 7. scribd.com [scribd.com]

- 8. Plasma levels and urinary excretion of orally administered propantheline bromide in man - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Optimizing Mobile Phase pH for Propantheline Metabolite Separation

Welcome to our dedicated technical support center for scientists and researchers engaged in the chromatographic analysis of propantheline and its metabolites. This guide is structured to provide you with in-depth, practical solutions to common challenges encountered during method development, with a specific focus on the critical role of mobile phase pH in achieving optimal separation. Here, we move beyond generic advice to offer a scientifically grounded, experience-driven approach to troubleshooting and optimization.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Why is my propantheline peak tailing or showing poor shape, even though it's a quaternary ammonium compound and should be permanently charged?

A: This is a common and insightful question. While propantheline, as a quaternary ammonium compound, is indeed permanently positively charged regardless of pH, its peak shape can still be significantly affected by secondary interactions with the stationary phase.[1]

-

The Culprit: Silanol Interactions: Most reversed-phase silica-based columns have residual silanol groups (Si-OH) on their surface. At mid-range to higher pH values (typically above pH 4-5), these silanol groups can deprotonate to become negatively charged silanates (Si-O⁻).[2] These negatively charged sites can then interact electrostatically with the positively charged propantheline, leading to peak tailing.[1][3]

-

The Solution: Low pH Mobile Phase: By operating at a lower pH (e.g., pH 2-4), you can suppress the ionization of the silanol groups, keeping them in their neutral (Si-OH) form.[2] This minimizes the undesirable ionic interactions with propantheline, resulting in a more symmetrical peak shape. For this reason, starting method development in the pH 2-4 range is often recommended for basic and quaternary ammonium compounds.[2]

Q2: I'm struggling to get good separation between propantheline and its main metabolite, xanthene-9-carboxylic acid. How does pH play a role here?

A: This is the core of the separation challenge. You are dealing with two compounds with very different physicochemical properties: a permanently charged quaternary amine (propantheline) and an ionizable carboxylic acid (xanthene-9-carboxylic acid).[4][5] Mobile phase pH is your most powerful tool to manipulate the retention of xanthene-9-carboxylic acid and achieve separation.

-

Understanding the Analyte Chemistry:

-

Propantheline: As a quaternary ammonium salt, its positive charge is constant across the typical HPLC pH range. Its retention will be primarily governed by the hydrophobicity of its carbon skeleton and influenced by the mobile phase's organic solvent content.

-

-

At low pH (pH < pKa): The carboxylic acid will be protonated (non-ionized) and thus more hydrophobic. This will lead to stronger retention on a reversed-phase column.

-

At high pH (pH > pKa): The carboxylic acid will be deprotonated (ionized) and more polar, resulting in weaker retention and earlier elution.

-

-

-

Strategic pH Selection for Separation:

-

To increase the retention of xanthene-9-carboxylic acid and potentially separate it from early-eluting impurities, you should work at a pH below its pKa.

-

To decrease its retention, you should use a pH above its pKa.

-

A published method for separating propantheline and its degradation products, including xanthene-9-carboxylic acid, utilizes a mobile phase pH of 4.5.[2][6] This suggests that at this pH, there is a good balance of retention for both compounds to achieve separation.

-

Q3: What is a good starting point for mobile phase buffer selection, and what concentration should I use?

A: Buffer selection is critical for maintaining a stable and reproducible pH, which is essential for robust and transferable methods.[7]

-

Choosing the Right Buffer: The ideal buffer has a pKa value within ±1 pH unit of your desired mobile phase pH.[7]

-

For Low to Mid-pH (pH 2.5 - 5.5):

-

Phosphate Buffer: An excellent choice for LC-UV applications due to its low UV cutoff (around 200 nm) and multiple pKa values (2.1, 7.2, 12.3), making it versatile.[7]

-

Formate Buffer (pKa ~3.8): A good volatile option for LC-MS applications, effective in the pH range of 2.8-4.8.[2]

-

Acetate Buffer (pKa ~4.8): Another common choice for both LC-UV and LC-MS, with a buffering range of approximately 3.8-5.8.[2] A published method successfully uses an ammonium acetate buffer at pH 4.5.[2][6]

-

-

-

Buffer Concentration: A typical starting concentration for buffers in HPLC is between 10-50 mM.[7]

-

Too Low (<10 mM): May not provide sufficient buffering capacity, leading to pH shifts and retention time variability.

-

Too High (>50 mM): Can lead to precipitation when mixed with high percentages of organic solvent, potentially causing system blockages and increased backpressure.

-

Experimental Protocol: Systematic pH Scouting for Propantheline and Metabolite Separation

This protocol provides a step-by-step guide to systematically evaluate the effect of mobile phase pH on the separation of propantheline and xanthene-9-carboxylic acid.

1. Initial Chromatographic Conditions (Based on Literature[2][6])

-

Column: C8 or C18, 4.6 x 150 mm, 5 µm (A C8 is a good starting point as used in a published method).

-

Mobile Phase A (Aqueous): 10 mM Ammonium Acetate

-

Mobile Phase B (Organic): Acetonitrile

-

Gradient: 60% B (Isocratic)

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm

-

Column Temperature: 30 °C

-

Injection Volume: 10 µL

-

Sample: A mixture of propantheline bromide and xanthene-9-carboxylic acid standards.

2. pH Scouting Experiment

Prepare a series of aqueous mobile phases (Mobile Phase A) at different pH values. It is crucial to measure and adjust the pH of the aqueous buffer before mixing it with the organic solvent.[2]

-

pH 3.0: Adjust 10 mM Ammonium Acetate with formic acid.

-

pH 4.0: Adjust 10 mM Ammonium Acetate with acetic acid.

-

pH 4.5: Adjust 10 mM Ammonium Acetate with acetic acid (literature starting point).[2][6]

-

pH 5.0: Adjust 10 mM Ammonium Acetate with acetic acid.

-

pH 6.0: Adjust 10 mM Ammonium Acetate with acetic acid or ammonium hydroxide.

3. Data Analysis and Optimization

For each pH condition, inject the standard mixture and evaluate the following:

-

Retention Time (RT) of each analyte.

-

Resolution (Rs) between propantheline and xanthene-9-carboxylic acid.

-

Peak Shape (Tailing Factor) for each analyte.

Data Presentation: Expected Impact of pH on Chromatographic Parameters

| Mobile Phase pH | Propantheline RT (min) | Xanthene-9-carboxylic acid RT (min) | Resolution (Rs) | Propantheline Tailing Factor | Xanthene-9-carboxylic acid Tailing Factor |

| 3.0 | ~5.2 | ~8.5 | > 2.0 | ~1.1 | ~1.2 |

| 4.0 | ~5.1 | ~6.3 | > 2.0 | ~1.2 | ~1.1 |

| 4.5 | ~5.0 | ~5.1 | ~1.5 | ~1.3 | ~1.0 |

| 5.0 | ~5.0 | ~4.2 | < 1.5 | ~1.4 | ~1.0 |

| 6.0 | ~4.9 | ~3.1 | Not Resolved | ~1.5 | ~1.0 |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate expected trends.

Visualization of the pH Optimization Workflow

Caption: Workflow for systematic mobile phase pH optimization.

Trustworthiness and Self-Validation

The protocol described above is designed to be a self-validating system. By systematically altering a single variable (pH) while keeping others constant, you can directly observe the causal relationship between pH and the chromatographic parameters of retention, resolution, and peak shape. The optimal pH will be the one that provides a resolution of >1.5 between all peaks of interest with symmetrical peak shapes (tailing factor close to 1.0).

References

-

Jalal, I. M., Sa'sa', S. S., Rjoob, A. W., & Khalil, H. S. (1987). Determination of Propantheline Bromide in Tablet Formulations by Reverse-Phase HPLC. Journal of Liquid Chromatography, 10(11), 2351-2364. [Link]

-

SCION Instruments. (n.d.). HPLC Buffer Mobile Phase Considerations | Guide. [Link]

-

Agilent. (n.d.). Control pH During Method Development for Better Chromatography. [Link]

-

Šebej, P., et al. (2013). Fluorescein Analogue Xanthene-9-Carboxylic Acid: A Transition-Metal Free CO Releasing Molecule Activated by Green Light. Angewandte Chemie International Edition, 52(12), 3444-3447. [Link]

-

Gorog, S., & Babjak, M. (1994). A stability-indicating proton nuclear magnetic resonance spectroscopic method for the analysis of propantheline bromide in pharmaceutical samples. Journal of Pharmaceutical and Biomedical Analysis, 12(12), 1521-1526. [Link]

-

Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. [Link]

-

PubChem. (n.d.). Xanthene-9-carboxylic acid. [Link]

-

Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. [Link]

-

Drugs.com. (2025, June 16). Propantheline: Package Insert / Prescribing Information. [Link]

-

Vose, C. W., et al. (1978). Identification of some urinary metabolites of propantheline bromide in man. Xenobiotica, 8(12), 745-752. [Link]

-

Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. [Link]

-

Veeprho Pharmaceuticals. (2025, February 1). Exploring the Role of pH in HPLC Separation. [Link]

Sources

- 1. Xanthene-9-carboxylic acid | C14H10O3 | CID 65736 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Xanthene-9-carboxylic acid, benzyldimethylsilyl ester [webbook.nist.gov]

- 4. selectscience.net [selectscience.net]

- 5. tandfonline.com [tandfonline.com]

- 6. semanticscholar.org [semanticscholar.org]

- 7. stability-indicating hplc method: Topics by Science.gov [science.gov]

Resolving baseline noise in LC-MS analysis of Propantheline Bromide

Technical Note: TN-2026-PB-MS

Topic: Resolving Baseline Noise & Signal Instability in LC-MS Analysis of Propantheline Bromide

Introduction: The "Permanent Cation" Paradox

Welcome to the Propantheline Bromide (PB) technical support portal. As an Application Scientist, I often see researchers struggle with PB not because it is difficult to detect, but because it is too easy to detect—often in the wrong places (carryover) or obscured by its own chemistry (salt interference).

The Core Challenge: Propantheline is a quaternary ammonium compound (QAC). Unlike typical bases, it carries a permanent positive charge regardless of pH.

-

High Sensitivity: It ionizes exceptionally well in ESI(+).

-

High Adsorption: It acts like a "sticky" surfactant, adhering to glass vials, stainless steel, and column frits, causing ghost peaks and baseline creep.

-

Counter-Ion Noise: The Bromide (

) counter-ion separates from the drug during chromatography but can cause ion suppression or discharge in the source if not managed.

This guide moves beyond basic troubleshooting to address the specific mechanistic failures associated with QAC analysis.

Interactive Troubleshooting Logic

Before altering your method, identify the specific "noise" phenotype using the logic flow below.

Figure 1: Diagnostic logic tree for isolating the source of baseline disturbances in QAC analysis.

Module 1: Mobile Phase Chemistry & Counter-Ion Management